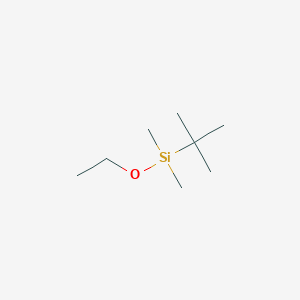
5,15-bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin
Übersicht
Beschreibung
5,15-Bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis
Vorbereitungsmethoden
The synthesis of 5,15-bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin typically involves the reaction of meso-(3,5-di-tert-butylphenyl)dipyrromethane with appropriate aldehydes under acidic conditions . The reaction conditions often include the use of solvents like dichloromethane and methanol, and the product is usually purified through crystallization . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5,15-Bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of the porphyrin ring.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,15-Bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin has several scientific research applications:
Biology: Porphyrin derivatives are studied for their potential use in photodynamic therapy for cancer treatment.
Medicine: Research is ongoing into the use of porphyrin compounds in diagnostic imaging and as therapeutic agents.
Wirkmechanismus
The mechanism of action of 5,15-bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin involves its interaction with molecular targets through its porphyrin ring. The bulky tert-butyl groups can influence the compound’s binding affinity and specificity for certain targets. The pathways involved often include electron transfer processes, which are crucial for its applications in catalysis and photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5,15-bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin include other porphyrin derivatives with different substituents at the meso positions. For example:
5,15-Bis(phenylethynyl)porphyrin: This compound has phenylethynyl groups instead of tert-butyl groups, leading to different electronic properties and applications.
5,15-Diphenylporphyrin: This simpler derivative lacks the bulky tert-butyl groups, resulting in different steric and electronic effects.
Eigenschaften
IUPAC Name |
5,15-bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N4/c1-45(2,3)31-21-29(22-32(25-31)46(4,5)6)43-39-17-13-35(49-39)27-37-15-19-41(51-37)44(42-20-16-38(52-42)28-36-14-18-40(43)50-36)30-23-33(47(7,8)9)26-34(24-30)48(10,11)12/h13-28,49-50H,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZLWIFJBMLXKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C=C4)N3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate](/img/structure/B3109560.png)


